4-(methoxycarbonyl)benzyl 2-pyrazinecarboxylate
Description
4-(Methoxycarbonyl)benzyl 2-pyrazinecarboxylate is an organic compound that features a benzyl group substituted with a methoxycarbonyl group and a pyrazinecarboxylate moiety
Properties
IUPAC Name |
(4-methoxycarbonylphenyl)methyl pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)11-4-2-10(3-5-11)9-20-14(18)12-8-15-6-7-16-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDCPQNLDKLXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(methoxycarbonyl)benzyl 2-pyrazinecarboxylate typically involves the esterification of 4-(methoxycarbonyl)benzyl alcohol with 2-pyrazinecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxycarbonyl)benzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols under basic conditions.
Major Products:
Oxidation: 4-(Carboxy)benzyl 2-pyrazinecarboxylate.
Reduction: 4-(Hydroxymethyl)benzyl 2-pyrazinecarboxylate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methoxycarbonyl)benzyl 2-pyrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate or a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)benzyl 2-pyrazinecarboxylate involves its interaction with specific molecular targets. The pyrazinecarboxylate moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
4-(Methoxycarbonyl)benzyl alcohol: Shares the benzyl and methoxycarbonyl groups but lacks the pyrazinecarboxylate moiety.
2-Pyrazinecarboxylic acid: Contains the pyrazinecarboxylate group but lacks the benzyl and methoxycarbonyl groups.
4-(Methoxycarbonyl)benzylamine: Similar structure but with an amine group instead of the pyrazinecarboxylate moiety.
Uniqueness: 4-(Methoxycarbonyl)benzyl 2-pyrazinecarboxylate is unique due to the combination of the benzyl, methoxycarbonyl, and pyrazinecarboxylate groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
